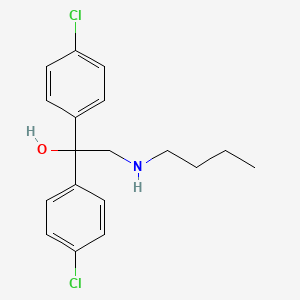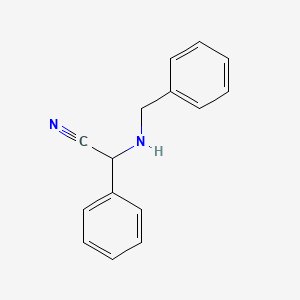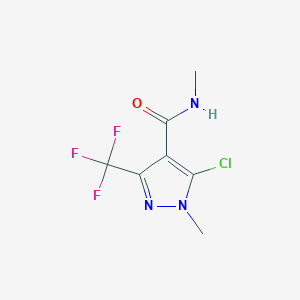![molecular formula C13H11F2NO B3035541 2-{[(3,4-Difluorophenyl)amino]methyl}phenol CAS No. 329779-39-7](/img/structure/B3035541.png)
2-{[(3,4-Difluorophenyl)amino]methyl}phenol
Übersicht
Beschreibung
Synthesis and Characterization
The synthesis of novel compounds often involves the coupling of specific monomers and the subsequent characterization of the resulting polymers. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoromethyl phenyl compound with a nitrophenyl phenyl ether, followed by reduction with iron and hydrochloric acid . Similarly, oligo-2-[(pyridine-3-yl-methylene)amino]phenol was synthesized through oxidative polycondensation in an aqueous alkaline medium, using air as an oxidant . These processes highlight the intricate methods used to create new compounds with potentially valuable properties.
Molecular Structure Analysis
The molecular structure of compounds is crucial in determining their properties and potential applications. Single-crystal X-ray diffraction was used to characterize the structure of a thiazolyl hydrazonomethyl phenol compound, and density functional theory (DFT) calculations were employed to study its geometry and spectroscopic properties . Similarly, DFT was used to characterize a Schiff base derived from a nitrothiophenyl compound, providing insights into its molecular structure and vibrational frequencies . These studies are essential for understanding how the arrangement of atoms within a molecule affects its behavior and interactions.
Chemical Reactions Analysis
The reactivity of compounds can be studied through kinetic analyses of their reactions. For example, the phenolysis of various thiocarbonates was investigated, revealing insights into the mechanisms and kinetics of these reactions . Such studies are important for understanding how different substituents and molecular structures influence the reactivity of a compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds, such as solubility, thermal stability, and mechanical strength, are key factors in determining their practical applications. Fluorinated polyimides derived from a novel diamine exhibited good solubility in polar organic solvents and outstanding mechanical properties, along with high thermal stability . The Schiff base compound with anticorrosion properties was analyzed using Hirshfeld surface analysis and DFT calculations, which confirmed its potential for protecting metals against corrosion . These analyses provide a comprehensive understanding of how the intrinsic properties of compounds can be harnessed for specific uses.
Case Studies and Applications
Case studies often demonstrate the practical applications of synthesized compounds. The antimicrobial properties of monomer and oligomer-metal complexes of a pyridine-methylene amino phenol were examined, showing potential for use against certain bacteria and fungi . Another compound was found to significantly reduce the affinity of hemoglobin for oxygen, which could have implications for medical applications . These case studies illustrate the diverse potential of novel compounds in various fields, from healthcare to materials science.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications : Organotin(IV) complexes, which include amino acetate functionalized Schiff base compounds similar to 2-{[(3,4-Difluorophenyl)amino]methyl}phenol, have been studied for their potential as anticancer drugs. These complexes exhibit significant cytotoxicity against various human tumor cell lines, suggesting their potential in cancer treatment (Basu Baul, Basu, Vos, & Linden, 2009).
Biodegradability and Toxicity : Studies on the anaerobic biodegradability and toxicity of substituted phenols, including compounds structurally similar to 2-{[(3,4-Difluorophenyl)amino]methyl}phenol, have shown significant insights into their environmental impact. These compounds' biotransformation results in the production of aminophenols, influencing their concentration and residence time in anoxic environments (O'Connor & Young, 1989).
Antibacterial Properties : Schiff base compounds like 2-{[(3,4-Difluorophenyl)amino]methyl}phenol have been evaluated for their antibacterial activities. These compounds have shown effectiveness against bacteria such as Staphylococcus aureus and Bacillus cereus, indicating their potential in developing new antibacterial agents (Kakanejadifard et al., 2013).
Corrosion Inhibition : Amine derivative compounds including those structurally related to 2-{[(3,4-Difluorophenyl)amino]methyl}phenol have been studied for their corrosion inhibition properties. These compounds are effective in protecting mild steel in acidic environments, suggesting their use in industrial applications (Boughoues et al., 2020).
Catalytic Applications : The compound has been involved in studies related to catalysis, particularly in reactions involving phenolics. It has been observed that certain phenolics with specific structures can significantly influence reaction outcomes (Mathew et al., 2002).
Computational Studies : Theoretical calculations and computational studies involving compounds similar to 2-{[(3,4-Difluorophenyl)amino]methyl}phenol have been conducted to understand their structural and electronic properties, which are crucial for their applications in various fields (Wright, Carpenter, McKay, & Ingold, 1997).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Wirkmechanismus
Target of Action
The primary targets of the compound “2-{[(3,4-Difluorophenyl)amino]methyl}phenol” are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that the compound contains a difluorophenyl group, which may interact with various biological targets through hydrogen bonding, pi-stacking, or other non-covalent interactions .
Biochemical Pathways
It is known that difluorophenyl compounds can participate in various biochemical reactions, such as the suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The compound’s molecular weight (23523 g/mol) suggests that it may have favorable absorption and distribution properties .
Eigenschaften
IUPAC Name |
2-[(3,4-difluoroanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO/c14-11-6-5-10(7-12(11)15)16-8-9-3-1-2-4-13(9)17/h1-7,16-17H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTNYXVIYGNWAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC(=C(C=C2)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201261548 | |
| Record name | 2-[[(3,4-Difluorophenyl)amino]methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201261548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
329779-39-7 | |
| Record name | 2-[[(3,4-Difluorophenyl)amino]methyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329779-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(3,4-Difluorophenyl)amino]methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201261548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-(Dimethylamino)tetrazol-1-yl]acetamide](/img/structure/B3035458.png)
![1-(5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-1-ethanone](/img/structure/B3035459.png)
![(NZ)-N-[1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]ethylidene]hydroxylamine](/img/structure/B3035460.png)
![3-(4-chlorophenyl)-1-(6-chloro-3-pyridazinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3035461.png)


![4-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B3035467.png)



![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methyl-4-nitro-1H-pyrazol-5-amine](/img/structure/B3035476.png)
![1-cyclopropyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole](/img/structure/B3035477.png)

